molecular formula C7H8F2O2 B2823976 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2090481-18-6

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

货号: B2823976
CAS 编号: 2090481-18-6
分子量: 162.136
InChI 键: HKQXPYGSYCIQDS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound featuring a rigid [1.1.1]pentane scaffold substituted with a difluoromethyl (-CF₂H) group and a carboxylic acid moiety. The bicyclo[1.1.1]pentane (BCP) core is a non-classical bioisostere for phenyl or tert-butyl groups, offering enhanced metabolic stability and reduced conformational flexibility . The difluoromethyl group introduces electronegativity and lipophilicity, while the carboxylic acid enables derivatization for drug discovery applications. This compound has been utilized as a precursor in pharmaceutical research, notably provided by Pfizer through its Compound Transfer Program .

Synthetic routes involve functionalization of the BCP core via radical fluorination or metal-catalyzed methods. For example, reduction of the carboxylic acid derivative with LiAlH₄ yields (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)methanol, demonstrating its versatility as a synthetic intermediate .

属性

IUPAC Name

3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-4(9)6-1-7(2-6,3-6)5(10)11/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKQXPYGSYCIQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2090481-18-6
Record name 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the generation of difluorocarbene intermediates. One common method is the one-pot synthesis from α-allyldiazoacetate precursors, which undergo cyclopropanation followed by reaction with difluorocarbene . The reaction conditions often require specific catalysts and controlled environments to ensure the stability and yield of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade reagents, to achieve higher yields and purity. The process may also incorporate continuous flow reactors to enhance efficiency and scalability.

化学反应分析

Types of Reactions

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, such as halides, amines, or ethers.

科学研究应用

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of biochemical probes and as a tool for studying enzyme interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug design and development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into enzyme active sites or bind to receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of enzymatic reactions, which are crucial for its applications in medicine and biology.

相似化合物的比较

Comparison with Structurally Similar Compounds

The physicochemical and biological properties of BCP derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Substituent Effects on Key Properties

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Applications References
3-(Difluoromethyl)BCP-1-carboxylic acid -CF₂H, -COOH C₇H₈F₂O₂ 162.13 Intermediate for bioactive molecules; moderate lipophilicity
3-(Trifluoromethyl)BCP-1-carboxylic acid -CF₃, -COOH C₇H₇F₃O₂ 180.13 High lipophilicity; used in agrochemicals
3-FluoroBCP-1-carboxylic acid -F, -COOH C₆H₇FO₂ 130.12 Improved solubility; peptide backbone modifier
3-AminoBCP-1-carboxylic acid -NH₂, -COOH C₆H₉NO₂ 127.14 Enhanced polarity; peptide synthesis
3-(Methoxycarbonyl)BCP-1-carboxylic acid -COOMe, -COOH C₈H₁₀O₄ 170.16 Ester-protected intermediate

Key Findings from Comparative Studies

Lipophilicity :

  • The trifluoromethyl analog exhibits the highest logP (predicted ~2.5) due to the strong electron-withdrawing -CF₃ group, making it suitable for hydrophobic targets .
  • The difluoromethyl derivative balances lipophilicity (logP ~1.8) and metabolic stability, ideal for CNS-targeting drugs .

Synthetic Accessibility: Difluoromethyl and trifluoromethyl derivatives require specialized fluorination techniques, such as radical fluorination (e.g., using CF₃TMS/NaI) . Amino and methoxycarbonyl analogs are synthesized via amidation or esterification, offering straightforward scalability .

Biological Performance :

  • The 3-fluoro derivative’s smaller substituent size minimizes steric hindrance, making it a preferred backbone in constrained peptides .
  • Carboxamido derivatives (e.g., 3-carbamoylBCP-1-carboxylic acid) show promise in solid-state NMR studies due to fluorine’s spectral sensitivity .

生物活性

3-(Difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS No. 2090481-18-6) is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory responses and as a bioisostere in medicinal chemistry. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

  • Molecular Formula: C7_7H8_8F2_2O2_2
  • Molecular Weight: 162.14 g/mol
  • Purity: >97%
  • IUPAC Name: 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

Synthesis

The synthesis of 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid can be achieved through various methods, including asymmetric synthesis techniques that utilize Suzuki coupling and radical bicyclopentylation strategies. These methods have shown to yield high-purity compounds suitable for biological evaluation .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of compounds containing the bicyclo[1.1.1]pentane structure, including derivatives like 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid. In vitro assays demonstrated that these compounds can significantly inhibit pro-inflammatory cytokine release, suggesting a mechanism of action that involves modulation of NFκB signaling pathways .

Table 1: Biological Activity Summary

Compound NameActivityIC50 (µM)Mechanism
BCP-sLXm 6aAnti-inflammatory<0.001NFκB inhibition
BCP-sLXm 6bAnti-inflammatory<0.01Cytokine modulation

Therapeutic Implications

The incorporation of bicyclo[1.1.1]pentane moieties into drug candidates has been explored as a strategy to enhance metabolic stability and bioactivity. The rigid structure of BCPs allows for better interaction with biological targets while reducing susceptibility to metabolic degradation .

Case Studies

In a significant study, researchers synthesized several BCP-containing lipoxin A4 mimetics and evaluated their effects on inflammatory responses in human monocyte cell lines. One compound, BCP-sLXm 6a, exhibited remarkable potency in inhibiting lipopolysaccharide (LPS)-induced NFκB activity by approximately 50%, showcasing its potential as a therapeutic agent for inflammatory diseases .

常见问题

Q. Q1. What is the structural significance of the bicyclo[1.1.1]pentane core in 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid, and how does it influence reactivity?

The bicyclo[1.1.1]pentane (BCP) framework imposes significant steric strain due to its rigid, three-dimensional geometry, which restricts rotational freedom and enhances metabolic stability in drug candidates. This strain also affects reactivity, particularly in functionalization reactions at the bridgehead positions. For example, the 1-carboxylic acid group and 3-difluoromethyl substituent create electronic and steric environments that modulate nucleophilic/electrophilic behavior. Studies on analogous compounds (e.g., 3-trifluoromethyl-BCP derivatives) show that fluorination increases lipophilicity and alters hydrogen-bonding capacity, critical for target binding .

Q. Q2. What synthetic strategies are commonly employed to construct the bicyclo[1.1.1]pentane scaffold in this compound?

Synthesis typically involves:

  • Carbene insertion : Using bicyclo[1.1.0]butane precursors and transition-metal catalysts (e.g., Cu or Rh) to form the strained BCP core.
  • Radical or nucleophilic addition : Functionalizing preformed BCP intermediates (e.g., bicyclo[1.1.1]pent-1-yl lithium) with difluoromethyl groups via halogen exchange or electrophilic fluorination .
    Key challenges include controlling regioselectivity and minimizing side reactions due to the scaffold’s instability under harsh conditions.

Advanced Research Questions

Q. Q3. How can researchers address contradictions in reported synthetic yields for 3-substituted BCP-carboxylic acids?

Discrepancies often arise from variations in:

  • Reaction conditions : Temperature, solvent polarity, and catalyst loading. For example, esterification of the carboxylic acid group (e.g., methyl ester formation) requires anhydrous conditions to prevent hydrolysis .
  • Purification methods : Chromatography vs. crystallization. Impurities from incomplete fluorination (e.g., residual -CH2F vs. -CF2H) can skew yield calculations. Cross-validation via 19F^{19}\text{F} NMR and LC-MS is critical .

Q. Q4. What methodologies are recommended for introducing the difluoromethyl group at the 3-position while preserving the BCP core?

Two advanced approaches:

Electrophilic fluorination : Treating 3-hydroxymethyl-BCP precursors with DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® to replace -OH with -CF2H .

Cross-coupling : Using Pd-catalyzed reactions (e.g., Negishi or Suzuki-Miyaura) with fluorinated boronic esters. However, steric hindrance at the 3-position often necessitates bulky ligands (e.g., SPhos) to enhance efficiency .

Q. Q5. How does the difluoromethyl group impact the compound’s physicochemical properties compared to non-fluorinated analogs?

  • Lipophilicity : The -CF2H group increases logP by ~0.5–1.0 units compared to -CH3, enhancing membrane permeability .
  • Acidity : The carboxylic acid (pKa ~2.5–3.0) is less acidic than non-fluorinated analogs due to electron-withdrawing effects of -CF2H, affecting salt formation and solubility .
  • Metabolic stability : Fluorination reduces oxidative metabolism, as shown in microsomal stability assays for similar BCP derivatives .

Q. Q6. What analytical techniques are most effective for characterizing structural and stereochemical purity?

  • X-ray crystallography : Resolves bridgehead stereochemistry and confirms BCP core integrity .
  • Multinuclear NMR : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR identify regioisomers (e.g., 2- vs. 3-substitution) and fluorination patterns .
  • HRMS and IR spectroscopy : Detect trace impurities (e.g., over-fluorinated byproducts) and validate functional groups .

Q. Q7. How can this compound serve as a bioisostere in medicinal chemistry applications?

The BCP core mimics phenyl or cyclohexyl groups while offering improved rigidity and reduced entropic penalties upon target binding. For example:

  • Carboxylic acid bioisosterism : Replaces aspartic/glutamic acid in protease inhibitors, enhancing selectivity for charged binding pockets .
  • Difluoromethyl as a lipophilic substituent : Mimics -CH3 or -CF3 in kinase inhibitors, optimizing hydrophobic interactions without steric bulk .

Experimental Design & Data Analysis

Q. Q8. What precautions are necessary when handling this compound in aqueous or protic environments?

  • Hydrolysis risk : The ester derivatives (e.g., methyl esters) are prone to hydrolysis in aqueous buffers. Use aprotic solvents (e.g., DMF, THF) and avoid strong acids/bases .
  • Storage : Store at 2–8°C under inert gas (N2/Ar) to prevent degradation. Lyophilization is recommended for long-term stability .

Q. Q9. How can researchers optimize reaction conditions for scale-up synthesis?

  • Flow chemistry : Continuous processes improve heat dissipation and reduce side reactions in exothermic steps (e.g., fluorination) .
  • Catalyst screening : High-throughput experimentation (HTE) identifies optimal ligands (e.g., Josiphos for asymmetric catalysis) and minimizes metal residues .

Q. Q10. What computational tools aid in predicting the compound’s interaction with biological targets?

  • Molecular docking (AutoDock, Schrödinger) : Models BCP’s rigid core in protein active sites, prioritizing fluorinated substituents for van der Waals interactions .
  • MD simulations (GROMACS) : Assesses conformational stability and binding kinetics over nanosecond timescales .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。